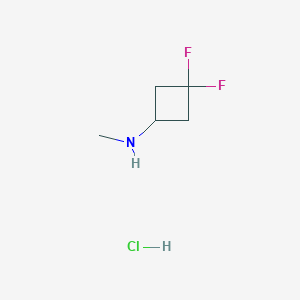

3,3-Difluoro-N-methylcyclobutanamine hydrochloride

Description

The compound 3,3-Difluorocyclobutanamine Hydrochloride (CAS: 637031-93-7) is a cyclobutane-derived amine salt with two fluorine atoms at the 3,3-positions and a hydrochloride counterion. Its molecular formula is C₄H₇F₂N·HCl, with a molecular weight of 143.56 g/mol . This compound is categorized under aliphatic amines and serves as a pharmaceutical intermediate, highlighting its relevance in drug synthesis . Notably, the cyclobutane ring introduces steric strain, which may influence its reactivity and binding properties compared to larger cyclic analogs.

Properties

IUPAC Name |

3,3-difluoro-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-8-4-2-5(6,7)3-4;/h4,8H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJYDKAIQOIIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445951-07-4 | |

| Record name | Cyclobutanamine, 3,3-difluoro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3,3-Difluoro-N-methylcyclobutanamine hydrochloride typically involves the fluorination of cyclobutanamine derivatives. One common method includes the reaction of cyclobutanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,3-Difluoro-N-methylcyclobutanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

Scientific Research Applications

Chemistry

3,3-Difluoro-N-methylcyclobutanamine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The compound can be utilized to synthesize other fluorinated organic compounds, making it valuable in material science and polymer development.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. The presence of fluorine enhances its binding affinity to various enzymes and receptors, which may lead to modulation of their activity. Research indicates that it can affect cellular processes by altering enzyme kinetics or receptor binding dynamics.

Medicine

The compound shows promise in medicinal chemistry as a candidate for drug development. Its unique properties suggest potential therapeutic applications in treating respiratory diseases, neurological disorders, and cancer. For example:

- Respiratory Diseases: Research indicates that it may enhance mucociliary clearance by modulating TMEM16A channels, which could be beneficial for patients with cystic fibrosis or chronic obstructive pulmonary disease (COPD).

- Neurological Disorders: Investigations are ongoing into its role in neurotransmitter modulation, which may lead to new treatments for anxiety and depression.

- Cancer Treatment: Preliminary studies suggest that similar compounds could inhibit specific kinases involved in cancer progression.

Case Studies and Research Findings

- Respiratory Health : A study explored how fluorinated compounds modulate TMEM16A channels, suggesting potential improvements in mucociliary clearance.

- Enzyme Interaction : In vitro assays demonstrated that this compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the biochemical context.

- Pharmacokinetics : Research indicates that fluorination enhances metabolic stability, which is crucial for developing long-lasting therapeutic agents.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-methylcyclobutanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare 3,3-Difluorocyclobutanamine Hydrochloride with five structurally related compounds (Table 1). Data are sourced from chemical databases and peer-reviewed analyses.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Fluorine Positions | Ring Size | Similarity Score* |

|---|---|---|---|---|---|---|

| 3,3-Difluorocyclobutanamine Hydrochloride | 637031-93-7 | C₄H₇F₂N·HCl | 143.56 | 3,3 | Cyclobutane | - |

| 4,4-Difluorocyclohexanamine Hydrochloride | 675112-70-6 | C₆H₁₁F₂N·HCl | 176.62 | 4,4 | Cyclohexane | 0.85 |

| 2,2-Difluorocyclopropylamine Hydrochloride | 105614-25-3 | C₃H₅F₂N·HCl | 129.54 | 2,2 | Cyclopropane | 0.64 |

| (R)-1,1,1-Trifluoro-2-butylamine Hydrochloride | 1212120-62-1 | C₄H₈F₃N·HCl | 171.57 | N/A (linear chain) | N/A | 0.68 |

| 3,3,3-Trifluoropropan-1-amine Hydrochloride | 2968-33-4 | C₃H₅F₃N·HCl | 151.53 | N/A (linear chain) | N/A | 0.62 |

*Similarity scores (0–1) are based on structural and functional group overlap .

Key Comparative Insights

(a) Ring Size and Strain

- Cyclobutane vs. Cyclohexane/Cyclopropane : The smaller cyclobutane ring in the target compound introduces greater steric strain compared to the more stable cyclohexane analog (similarity score: 0.85) . This strain may enhance reactivity in synthetic pathways but reduce conformational flexibility for receptor binding.

(b) Fluorination Patterns

- 3,3-Difluoro vs. 4,4-Difluoro : The 4,4-difluorocyclohexanamine analog (CAS: 675112-70-6) shares a similar difluoro motif but on a larger ring. The increased ring size may improve solubility and reduce metabolic degradation compared to the cyclobutane version .

- Linear vs. Cyclic Fluorinated Amines : Linear analogs like (R)-1,1,1-trifluoro-2-butylamine hydrochloride (similarity score: 0.68) lack ring strain but exhibit lower steric hindrance, which could favor membrane permeability in drug design .

(c) Pharmacological Implications

- Target Compound : Classified as a pharmaceutical intermediate, the cyclobutane derivative’s rigid structure may optimize it for synthesizing constrained analogs of bioactive molecules .

Biological Activity

3,3-Difluoro-N-methylcyclobutanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 157.59 g/mol. It features a cyclobutane ring substituted with two fluorine atoms at the 3-position and a methyl group attached to the nitrogen atom. This unique structure enhances its chemical stability and biological activity, making it a subject of interest in pharmaceutical research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms increases binding affinity and stability, potentially modulating various biochemical pathways. This compound has shown promise in therapeutic applications due to its ability to influence enzyme activity and receptor binding.

Therapeutic Applications

Research indicates that this compound may be effective in treating conditions related to respiratory diseases and other disorders influenced by enzymatic activity. Its potential applications include:

- Respiratory Diseases : Modulation of TMEM16A channels may enhance mucociliary clearance in conditions such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).

- Neurological Disorders : Investigations into its role in modulating neurotransmitter systems are ongoing, which may lead to new treatments for conditions like anxiety or depression.

- Cancer Treatment : Preliminary studies suggest that compounds with similar structures could inhibit specific kinases involved in cancer progression .

Case Studies and Research Findings

- Respiratory Health : A study explored the modulation of TMEM16A channels by fluorinated compounds, suggesting that this compound could enhance anion secretion and improve mucociliary clearance in patients with respiratory diseases .

- Enzyme Interaction : In vitro assays have demonstrated that this compound interacts with various enzymes, potentially altering their activity. For example, it may act as an inhibitor or activator depending on the specific biochemical context.

- Pharmacokinetics : Research on the pharmacokinetic profile of similar compounds indicates that the fluorination enhances metabolic stability, which is crucial for developing long-lasting therapeutic agents .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|

| This compound | C5H10ClF2N | 1445951-07-4 | Enhanced binding affinity due to fluorination |

| 1-Amino-3,3-difluorocyclobutanecarboxamide hydrochloride | C5H9ClF2N2O | 2193058-27-2 | Similar cyclobutane structure; used in biological studies |

| 3,3-Difluoro-N-methylpyrrolidine hydrochloride | C5H10ClF2N | Not specified | Features a pyrrolidine ring; studied for different pharmacological effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.